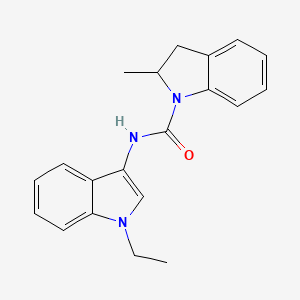

N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide” is a complex organic compound that contains an indole group and a carboxamide group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring and a carboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

As an organic compound containing an indole group and a carboxamide group, this compound could potentially undergo a variety of chemical reactions. The indole group might participate in electrophilic substitution reactions, while the carboxamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the indole group and the carboxamide group) would influence its properties .Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of Dopamine D2 Receptor

Research has identified compounds that act as negative allosteric modulators of the dopamine D2 receptor. Fragmentation of a bitopic ligand led to the discovery of novel allosteric pharmacology, highlighting the potential for targeting secondary pockets within receptor dimers for therapeutic applications (Mistry et al., 2015).

Imaging Cancer Tyrosine Kinase

A novel positron emission tomography (PET) tracer for imaging cancer tyrosine kinase activity was developed, showcasing the role of indole and carboxamide derivatives in cancer diagnostics (Wang et al., 2005).

Anticancer Activity

Conformational analysis and docking studies of carboxamide derivatives have shed light on their potential anticancer activity, with detailed investigations on how these compounds interact with biological targets (Al-Otaibi et al., 2022).

Organic Synthesis and Chemical Reactivity

Studies on indole carboxylic acids/amides have contributed to the understanding of [4 + 3]-annulation reactions, carboxamide group migration, and decarboxylative cyclization, expanding the toolbox for organic synthesis (Selvaraj et al., 2019).

Development of Secondary Carboxamides

Research has led to efficient synthesis methods for secondary carboxamides, highlighting nucleophilic ring opening of cyclic imidates as a key strategy (Saitô et al., 1984).

Drug Development for Diabetes

The preparation of an amorphous, peptide-like diabetes drug demonstrates the application of indole and carboxamide chemistry in pharmaceutical manufacturing, presenting a novel approach to drug synthesis and purification (Sawai et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the known activities of many indole derivatives, this compound could be of interest in the development of new pharmaceuticals .

Wirkmechanismus

Target of Action

Naproxen primarily targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . Tryptamine, a biogenic amine, plays a fundamental role in the human body and is involved in the regulation and modulation of multiple processes within the central nervous system .

Mode of Action

The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cox isoenzymes, resulting in analgesic and anti-inflammatory effects .

Biochemical Pathways

Cox-1 and cox-2, the primary targets of naproxen, are catalysts of arachidonic acid conversion to prostaglandin g, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .

Result of Action

The inhibition of cox isoenzymes by naproxen results in analgesic and anti-inflammatory effects .

Eigenschaften

IUPAC Name |

N-(1-ethylindol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-3-22-13-17(16-9-5-7-11-19(16)22)21-20(24)23-14(2)12-15-8-4-6-10-18(15)23/h4-11,13-14H,3,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXZUGSTBVEBSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3C(CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)

![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2967591.png)

![(2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2967595.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967598.png)

![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)

![2-[(4-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2967603.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2967605.png)